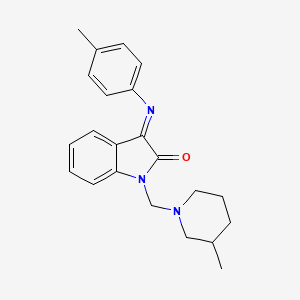![molecular formula C15H19ClN2O4 B11596607 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid](/img/structure/B11596607.png)
5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a chlorophenyl group, a carbonyl group, and a hydrazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-oxo-2-propylpentanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoyl hydrazine: Shares the chlorophenyl and hydrazinyl groups but lacks the propylpentanoic acid moiety.
5-Oxo-2-propylpentanoic acid: Contains the propylpentanoic acid structure but lacks the chlorophenyl and hydrazinyl groups.
Uniqueness
5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19ClN2O4 |
|---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-5-10(15(21)22)8-9-13(19)17-18-14(20)11-6-3-4-7-12(11)16/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
KRTYAGOACDPVFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11596526.png)
![5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11596528.png)
![2-methoxyethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596529.png)
![(5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596532.png)
![4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596541.png)
![N-(4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide](/img/structure/B11596549.png)
![ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11596556.png)

![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11596571.png)
![3-(2-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11596585.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11596590.png)
![5'-Tert-butyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11596595.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11596603.png)
![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11596613.png)
